molecular formula C14H13N3O B13870394 3-[(3,4-diaminophenoxy)methyl]Benzonitrile

3-[(3,4-diaminophenoxy)methyl]Benzonitrile

Cat. No.: B13870394
M. Wt: 239.27 g/mol
InChI Key: QEGNZUPNEWSQKP-UHFFFAOYSA-N
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Description

3-[(3,4-diaminophenoxy)methyl]Benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a benzonitrile group attached to a phenoxy group, which is further substituted with two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-diaminophenoxy)methyl]Benzonitrile typically involves the reaction of 3,4-diaminophenol with a suitable benzonitrile derivative. One common method is the nucleophilic substitution reaction where 3,4-diaminophenol reacts with a benzonitrile derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-diaminophenoxy)methyl]Benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The phenoxy group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 3-[(3,4-dinitrophenoxy)methyl]Benzonitrile.

    Reduction: Formation of 3-[(3,4-diaminophenoxy)methyl]Benzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[(3,4-diaminophenoxy)methyl]Benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(3,4-diaminophenoxy)methyl]Benzonitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a single nitrile group attached to a benzene ring.

    4-(3-aminophenyl)benzonitrile: Similar structure but with a single amino group.

    4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile: Contains a pyrazole ring instead of the phenoxy group .

Uniqueness

3-[(3,4-diaminophenoxy)methyl]Benzonitrile is unique due to the presence of two amino groups on the phenoxy ring, which can enhance its reactivity and potential interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

3-[(3,4-diaminophenoxy)methyl]benzonitrile

InChI

InChI=1S/C14H13N3O/c15-8-10-2-1-3-11(6-10)9-18-12-4-5-13(16)14(17)7-12/h1-7H,9,16-17H2

InChI Key

QEGNZUPNEWSQKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)COC2=CC(=C(C=C2)N)N

Origin of Product

United States

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